Comprehensive Technical Guide on [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: Structure, Properties, and Synthetic Methodologies
Comprehensive Technical Guide on [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: Structure, Properties, and Synthetic Methodologies
Executive Summary
In contemporary medicinal chemistry, stereopure functionalized piperidines serve as privileged scaffolds for drug discovery. [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353988-73-4) is a highly versatile, chiral building block characterized by its piperidine core, a tertiary amide group, and a carboxylic acid moiety [4]. This whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational dynamics, and a rigorously validated synthetic methodology. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind chemical behaviors and experimental protocols.
Chemical Structure and Conformational Dynamics
The molecular architecture of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid dictates its behavior in both synthetic environments and biological systems.
Stereochemistry and the Piperidine Core
The molecule possesses a single stereocenter at the C3 position of the piperidine ring, fixed in the (S)-configuration. The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky acetyl-methyl-amino substituent at C3 strongly prefers the equatorial position, which dictates the spatial trajectory of the molecule when interacting with biological targets or chiral catalysts.
Tertiary Amide Rotamers
The N -methylacetamide group at the C3 position is a tertiary amide. Due to the partial double-bond character of the C-N amide bond (resulting from lone-pair delocalization into the carbonyl π -system), rotation around this bond is restricted. This leads to the existence of two distinct conformational isomers (rotamers)—cis and trans relative to the methyl group.
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Analytical Impact: During Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature, these rotamers interconvert slowly on the NMR timescale, resulting in peak doubling for the N -methyl and acetyl protons.
Zwitterionic Equilibrium
At physiological pH (pH ~7.4), the molecule exists almost exclusively as a zwitterion. The basic tertiary amine of the piperidine ring (predicted pKa ~9.0) is protonated, while the acetic acid moiety (predicted pKa ~3.5) is deprotonated. This zwitterionic nature significantly enhances its aqueous solubility while maintaining sufficient lipophilicity for cell membrane interaction, a critical factor for oral bioavailability in downstream drug candidates[1].
Caption: Zwitterionic equilibrium of the piperidine-acetic acid moiety at physiological pH.
Physicochemical Properties
The quantitative data defining the physical and chemical boundaries of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid are summarized in the table below. These metrics are essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties when integrating this scaffold into larger pharmacophores [4].
| Property | Quantitative Value / Description |
| Chemical Name | [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid |
| CAS Registry Number | 1353988-73-4 |
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Predicted pKa (Acidic) | ~3.5 (Carboxylic acid) |
| Predicted pKa (Basic) | ~9.0 (Piperidine nitrogen) |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
| Hydrogen Bond Donors | 1 (in neutral form) |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid requires precise control over alkylation and acylation steps to prevent racemization and over-reaction. The following protocol outlines the synthesis starting from commercially available (S)-1-Boc-3-aminopiperidine [2], [3].
Caption: Step-by-step synthetic workflow for[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.
Phase 1: Reductive Methylation
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Procedure: Dissolve (S)-1-Boc-3-aminopiperidine in dichloromethane (DCM). Add 1.1 equivalents of aqueous formaldehyde (37%), followed by 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3 ). Stir at room temperature for 4 hours.
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Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing runaway di-alkylation.
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Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is validated when the starting material mass ( [M+H]+ 201.1) completely disappears, replaced by the mono-methylated product ( [M+H]+ 215.1). The absence of a 229.1 mass peak confirms that over-methylation has been successfully avoided.
Phase 2: Acetylation
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Procedure: To the crude secondary amine in DCM, add 2.0 equivalents of triethylamine (TEA) and 1.2 equivalents of acetic anhydride ( Ac2O ). Stir at 0°C, warming to room temperature over 2 hours.
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Causality: The reaction is initiated at 0°C to control the exothermic nature of the acylation, preventing thermal degradation of the Boc-protecting group. TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.
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Self-Validation Checkpoint: Thin-Layer Chromatography (TLC) using Ninhydrin stain. The secondary amine starting material will stain strongly (purple/pink), while the fully acetylated tertiary amide product will not stain, providing an immediate visual confirmation of reaction completion.
Phase 3: Boc Deprotection
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Procedure: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate under reduced pressure to yield the TFA salt of (S)-3-(acetyl-methyl-amino)piperidine.
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Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination mechanism, generating volatile isobutylene and carbon dioxide, which are easily removed in vacuo, leaving the piperidine nitrogen free for the final alkylation.
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Self-Validation Checkpoint: 1H -NMR analysis. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) validates the deprotection.
Phase 4: Alkylation and Hydrolysis
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Procedure: Dissolve the deprotected piperidine TFA salt in acetonitrile. Add 3.0 equivalents of potassium carbonate ( K2CO3 ) and 1.1 equivalents of tert-butyl bromoacetate. Reflux for 12 hours. Filter, concentrate, and purify the ester intermediate. Finally, treat with 1:1 TFA/DCM to hydrolyze the tert-butyl ester, yielding the final product [3].
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Causality: Direct alkylation with bromoacetic acid is avoided because it generates a highly polar zwitterionic product immediately, making organic extraction and silica gel purification nearly impossible. By using tert-butyl bromoacetate, the intermediate remains lipophilic and easily purifiable. The subsequent TFA hydrolysis is quantitative and clean[2].
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Self-Validation Checkpoint: Final LC-MS must show a mass of [M+H]+ 215.1. Additionally, chiral HPLC must be run against a racemic standard to validate that the (S)-stereocenter remained intact (enantiomeric excess > 98%) and did not undergo base-catalyzed racemization during the reflux phase.
Applications in Drug Discovery[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is highly prized in the synthesis of peptidomimetics and small-molecule inhibitors.
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Conformational Restriction: The piperidine ring introduces conformational rigidity when incorporated into peptide backbones, locking the molecule into specific vectors that enhance target binding affinity and selectivity.
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Metabolic Stability: Unlike natural amino acids, this unnatural amino acid derivative is highly resistant to proteolytic cleavage by endogenous peptidases.
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Library Generation: The carboxylic acid moiety is primed for standard amide coupling (e.g., using HATU/DIPEA) with various amines, making it an ideal scaffold for combinatorial library synthesis targeting G-protein coupled receptors (GPCRs) or kinase active sites.
